3,5-Dichloro-N-[2-(1-piperidinyl)ethyl]benzamide is a synthetic benzamide derivative studied for its potential as a diagnostic imaging agent and therapeutic agent for certain types of cancer. It exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. These receptors are overexpressed in various tumor cells, including breast, neural, melanoma, and prostate tumors. [ [] ]
The primary mechanism of action for 3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide is based on its binding affinity for sigma receptors, primarily the sigma-1 subtype. These receptors are overexpressed in various tumor cells. While the exact role of sigma receptors in tumorigenesis is not fully understood, they are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to sigma receptors, this compound may exert its potential antitumor effects by modulating these cellular processes. [ [] ]
Diagnostic Imaging of Prostate Cancer: Studies demonstrate the potential of using 3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide radiolabeled with iodine-125 ([¹²⁵I]PIMBA) for non-invasive diagnostic imaging of prostate cancer. This radiolabeled compound exhibited high uptake and retention in human prostate tumor xenografts in mice, suggesting its potential for detecting prostate tumors in vivo. [ [] ]
Potential Therapeutic Agent for Prostate Cancer: In vitro studies suggest that non-radioactive 3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide (PIMBA) may have therapeutic potential for prostate cancer. It inhibited colony formation in human prostate cancer cell lines in a dose-dependent manner, indicating its potential to inhibit tumor cell growth. [ [] ]
CAS No.: 13477-09-3
CAS No.: 6182-11-2
CAS No.: 61570-82-9
CAS No.:
CAS No.: